2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Overview
Description
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene is an organic compound with the molecular formula C8H3BrClF. This compound is characterized by the presence of a bromoethynyl group attached to a benzene ring substituted with chlorine and fluorine atoms. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene typically involves the bromination of ethynylbenzene derivatives. One common method includes the reaction of 1-chloro-3-fluorobenzene with ethynylmagnesium bromide, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can act as a dienophile in [4+2] cycloaddition reactions, forming cyclic adducts.
Reduction Reactions: The bromoethynyl group can be reduced to form ethynyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Cycloaddition: Reactions are typically carried out in the presence of Lewis acids such as aluminum chloride or boron trifluoride.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include azido, cyano, and thiol derivatives.
Cycloaddition: Formation of cyclic compounds such as epibatidine analogs.
Reduction: Formation of ethynyl-substituted benzene derivatives.
Scientific Research Applications
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene involves its interaction with molecular targets through its reactive bromoethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s effects are mediated through pathways involving electrophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethynylbenzene: Lacks the chlorine and fluorine substituents, resulting in different reactivity and applications.
1-Chloro-3-fluoro-2-iodobenzene: Contains an iodine atom instead of a bromoethynyl group, leading to variations in its chemical behavior.
Uniqueness
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene is unique due to the combination of its bromoethynyl, chlorine, and fluorine substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications in chemical synthesis and research.
Properties
IUPAC Name |
2-(2-bromoethynyl)-1-chloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBFTHIYSHYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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